BocNH-PEG10-CH2CH2NH2
Overview
Description
BocNH-PEG10-CH2CH2NH2 is a compound with the molecular formula C27H56N2O12 and a molecular weight of 600.74 . It appears as a colorless liquid .
Synthesis Analysis
BocNH-PEG10-CH2CH2NH2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of BocNH-PEG10-CH2CH2NH2 can be found in various databases such as PubChem .Chemical Reactions Analysis
BocNH-PEG10-CH2CH2NH2 is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
BocNH-PEG10-CH2CH2NH2 is a colorless liquid . It has a molecular weight of 600.74 and a molecular formula of C27H56N2O12 .Scientific Research Applications
1. Overcoming CDK4/6 Inhibitor Resistance in Breast Cancer BocNH-PEG10-CH2CH2NH2, also known as PEG10, has been studied for its role in overcoming resistance to CDK4/6 inhibitors in breast cancer treatment . CDK4/6 inhibitors are highly effective therapy for hormone receptor-positive (HR+) subtype of breast cancer, but acquired resistance is often inevitable . Research has shown that PEG10 is significantly upregulated in palbociclib-resistant cells . Targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib has been shown to synergistically inhibit proliferation of palbociclib-resistant cells and suppress epithelial–mesenchymal transition (EMT) .
It is used in bioconjugation, drug delivery, and tissue engineering research applications .
PEGylation
BocNH-PEG10-CH2CH2NH2 can be used for PEGylation, a process of attaching polyethylene glycol (PEG) polymer chains to molecules and macrostructures, including drugs . PEGylation can improve the safety and efficiency of therapeutic agents .
Surface Conjugation
BocNH-PEG10-CH2CH2NH2 can be used for surface conjugation, a process of attaching molecules to a surface . This can be used to modify the properties of a surface, such as making it more biocompatible .
Nanoparticle Coating
BocNH-PEG10-CH2CH2NH2 can be used for nanoparticle coating . Coating nanoparticles with PEG can improve their stability and biocompatibility, and reduce their immunogenicity .
Tissue Engineering
BocNH-PEG10-CH2CH2NH2 can be used in tissue engineering research applications . PEG-based hydrogels, for example, are used in the development of engineered tissues .
Mechanism of Action
Target of Action
BocNH-PEG10-CH2CH2NH2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of BocNH-PEG10-CH2CH2NH2 involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The BocNH-PEG10-CH2CH2NH2 compound serves as this linker, enabling the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .
Biochemical Pathways
The biochemical pathways affected by BocNH-PEG10-CH2CH2NH2 are those involved in protein degradation . Specifically, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ubiquitin-proteasome system is a crucial pathway for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific proteins .
Pharmacokinetics
The use of peg linkers like bocnh-peg10-ch2ch2nh2 in drug design is known to improve the solubility, stability, and bioavailability of the resulting compounds .
Result of Action
The result of the action of BocNH-PEG10-CH2CH2NH2, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can be beneficial in the treatment of diseases where the target protein is overactive or dysregulated .
Action Environment
The action environment of BocNH-PEG10-CH2CH2NH2 is within the intracellular space, where it contributes to the formation of PROTACs that interact with the ubiquitin-proteasome system . The efficacy and stability of the resulting PROTACs can be influenced by various environmental factors, including pH, temperature, and the presence of other interacting proteins .
Safety and Hazards
The safety data sheet for BocNH-PEG10-CH2CH2NH2 suggests that it should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, preferably refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this compound .
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56N2O12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25,28H2,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKCSDOOFBCPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56N2O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BocNH-PEG10-CH2CH2NH2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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